molecular formula C14H12BrNO4S B3566948 N-(3-bromophenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide

N-(3-bromophenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide

Cat. No.: B3566948
M. Wt: 370.22 g/mol
InChI Key: RBJAIANNLGPRLE-UHFFFAOYSA-N
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Description

Compounds like “N-(3-bromophenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide” belong to a class of organic compounds known as sulfonamides . Sulfonamides are used as antibacterial drugs . They are characterized by the presence of a sulfonamide group (S(=O)2N-).


Synthesis Analysis

The synthesis of similar compounds often involves reactions like amidation . For instance, 3-bromo-N-(3-fluorophenyl)benzenesulfonamide is synthesized by the amidation reaction .


Molecular Structure Analysis

The molecular structure of these compounds can be analyzed using techniques like X-ray diffraction . Density functional theory (DFT) is also used to calculate the molecular structure .


Chemical Reactions Analysis

The chemical reactions involving similar compounds can be complex. For example, N-methyl-C-3-bromophenyl-nitrone undergoes [3 + 2] cycloaddition reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds can be analyzed using various spectroscopic techniques, including FTIR, 1H and 13C NMR, and MS spectroscopies . DFT is also used to calculate and analyze the electrostatic potential and the frontier molecular orbital of the molecule .

Mechanism of Action

The mechanism of action of sulfonamides involves inhibition of a key enzyme in the biosynthesis of folic acid, which is crucial for the growth and multiplication of bacteria .

Safety and Hazards

The safety and hazards associated with these compounds can vary. It’s important to refer to the relevant Safety Data Sheets (SDS) for specific information .

Future Directions

The future directions in the research of these compounds could involve the development of new synthetic methods, exploration of their biological activities, and their potential applications in various fields .

Properties

IUPAC Name

N-(3-bromophenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BrNO4S/c15-10-2-1-3-11(8-10)16-21(17,18)12-4-5-13-14(9-12)20-7-6-19-13/h1-5,8-9,16H,6-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBJAIANNLGPRLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)S(=O)(=O)NC3=CC(=CC=C3)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BrNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(3-bromophenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
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N-(3-bromophenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
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N-(3-bromophenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
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N-(3-bromophenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
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N-(3-bromophenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Reactant of Route 6
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N-(3-bromophenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide

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